![molecular formula C13H15I B2970325 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2242693-91-8](/img/structure/B2970325.png)

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

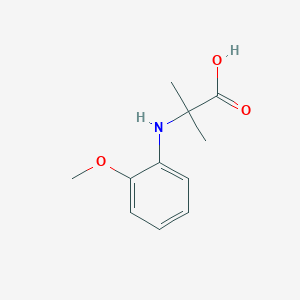

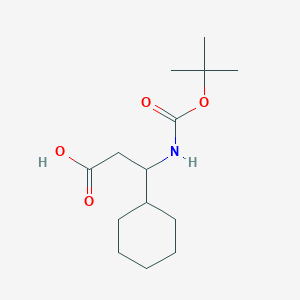

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C13H15I. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and compact bicyclic system.

Mecanismo De Acción

Target of Action

It’s known that similar bicyclo[111]pentane derivatives have been used as bioisosteres for various drug targets .

Mode of Action

It’s known that similar compounds can undergo reactions with nitrogen and sulfur nucleophiles to afford substituted bicyclo[110]butane products .

Biochemical Pathways

It’s known that similar compounds can be involved in various biochemical reactions, including photoredox and n-heterocyclic carbene catalysis .

Pharmacokinetics

It’s known that similar compounds have shown excellent potency, selectivity, pharmacokinetics, and a low predicted human dose .

Result of Action

It’s known that similar compounds can effectively circumvent the amide hydrolysis issue, resulting in a favorable overall profile .

Action Environment

It’s known that similar compounds can add three-dimensional character and saturation to compounds, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Métodos De Preparación

The synthesis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.

Phenylethyl Group Addition: The phenylethyl group is introduced via a substitution reaction, where a suitable phenylethyl precursor reacts with the iodinated bicyclo[1.1.1]pentane under specific conditions

Análisis De Reacciones Químicas

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present.

Coupling Reactions: The phenylethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules

Aplicaciones Científicas De Investigación

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for radiolabeled compounds used in medical imaging and diagnostics.

Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties

Comparación Con Compuestos Similares

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane: This compound has a methoxyethyl group instead of a phenylethyl group, which can influence its reactivity and applications.

1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: The presence of a trifluoromethyl group introduces different electronic properties, making it suitable for different types of chemical reactions.

Propiedades

IUPAC Name |

1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPKQGOHXTUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2970245.png)

![4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2970248.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![5-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2970250.png)

![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B2970255.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)